(S)-methyl hexahydropyridazine-3-carboxylate
CAS No.: 138323-07-6
Cat. No.: VC21171858
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138323-07-6 |
---|---|
Molecular Formula | C6H12N2O2 |
Molecular Weight | 144.17 g/mol |
IUPAC Name | methyl (3S)-diazinane-3-carboxylate |
Standard InChI | InChI=1S/C6H12N2O2/c1-10-6(9)5-3-2-4-7-8-5/h5,7-8H,2-4H2,1H3/t5-/m0/s1 |
Standard InChI Key | GAUFSAOOPHWSRO-YFKPBYRVSA-N |
Isomeric SMILES | COC(=O)[C@@H]1CCCNN1 |
SMILES | COC(=O)C1CCCNN1 |
Canonical SMILES | COC(=O)C1CCCNN1 |
Introduction
Chemical Properties and Structure
Basic Identification
(S)-methyl hexahydropyridazine-3-carboxylate is an organic compound belonging to the class of hexahydropyridazines, characterized by a saturated six-membered ring containing two adjacent nitrogen atoms. The compound features a methyl carboxylate group at position 3 with specific stereochemistry designated by the (S) configuration .
Property | Value |
---|---|
CAS Number | 138323-07-6 |
Molecular Formula | C₆H₁₂N₂O₂ |
Molecular Weight | 144.17 g/mol |
IUPAC Name | Methyl (3S)-diazinane-3-carboxylate |
Physical Appearance | Colorless liquid or white solid |
Structural Identifiers
The compound can be represented through various chemical notation systems, providing unambiguous identification for researchers and chemists .
Identifier Type | Value |
---|---|
SMILES | COC(=O)[C@@H]1CCCNN1 |
InChI | InChI=1S/C6H12N2O2/c1-10-6(9)5-3-2-4-7-8-5/h5,7-8H,2-4H2,1H3/t5-/m0/s1 |
InChIKey | GAUFSAOOPHWSRO-YFKPBYRVSA-N |
Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs :
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Methyl (3S)-diazinane-3-carboxylate
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Methyl (S)-hexahydropyridazine-3-carboxylate
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3-Pyridazinecarboxylic acid, hexahydro-, methyl ester, (3S)-(9CI)
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(3S)-1,2-Diazinane-3-carboxylic acid methyl ester
Physical and Chemical Characteristics
Physical Properties
The physical properties of (S)-methyl hexahydropyridazine-3-carboxylate determine its handling characteristics and potential applications in various chemical processes .
Property | Value |
---|---|
Appearance | Colorless liquid or white solid |
Solubility | Soluble in common organic solvents |
Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |
Shipping | Ambient temperature |
Chemical Reactivity
The compound contains several reactive functional groups that contribute to its chemical behavior. The carboxylate ester group is susceptible to hydrolysis under basic or acidic conditions, while the nitrogen atoms in the diazinane ring can participate in various reactions as nucleophiles .
The hexahydropyridazine core provides a distinctive reactivity pattern compared to other nitrogen heterocycles, making it valuable for specific synthetic applications. The stereogenic center at position 3 influences the spatial orientation of substituents, affecting both reactivity and biological activity.
Synthesis Methods
Asymmetric Synthesis
The stereoselective synthesis of (S)-methyl hexahydropyridazine-3-carboxylate has been reported in the literature, providing access to the compound with high enantiomeric purity .
One documented approach involves a Wittig condensation followed by a thermal hetero-Diels-Alder reaction with azodicarboxylates. The resulting cycloadducts undergo hydrogenation to yield the desired compound with excellent enantiomeric excess (98%) .
Key Synthetic Intermediates
The synthesis pathway typically involves protected intermediates to control selectivity and avoid side reactions. These intermediates can include various protected forms of hexahydropyridazine derivatives .
Intermediate | Role in Synthesis |
---|---|
Tetra-O-acetyl-β-D-glucopyranosyloxy derivatives | Chiral auxiliaries for asymmetric induction |
Boc-protected hexahydropyridazines | Protection of nitrogen atoms during transformations |
Dihydro derivatives | Precursors to the final hexahydropyridazine structure |
Biological Activity and Applications
Biological Activity | Description |
---|---|
Anti-inflammatory | Pyridazine derivatives have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs) |
Analgesic | Related compounds may exhibit pain-relieving properties |
Enzyme Inhibition | Potential for interaction with specific enzymes in biological pathways |
Research Applications
The compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity . Its well-defined stereochemistry makes it particularly useful for developing chiral pharmaceuticals where spatial arrangement is crucial for therapeutic efficacy.
Hazard Type | Classification |
---|---|
GHS Pictogram | GHS07 (Warning) |
Hazard Statements | H302-H315-H319-H335 |
Precautionary Statements | P261-P305+P351+P338 |
Related Compounds and Derivatives
Free Acid Form
(S)-Hexahydropyridazine-3-carboxylic acid (CAS: 64044-11-7) is the corresponding free acid form of the methyl ester . This compound has additional synonyms:
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(3S)-1,2-DIAZINANE-3-CARBOXYLIC ACID
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S-Piperazic acid
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L-Piperazate
Salt Forms
The hydrochloride salts of (S)-methyl hexahydropyridazine-3-carboxylate provide enhanced stability and solubility characteristics for certain applications .
Salt Form | CAS Number | Molecular Weight |
---|---|---|
(S)-Methyl hexahydropyridazine-3-carboxylate hydrochloride | 380223-17-6 | 180.63 |
(S)-Methyl hexahydropyridazine-3-carboxylate dihydrochloride | 2865838-89-5 | Not specified |
Structurally Related Compounds
Several compounds share structural similarities with (S)-methyl hexahydropyridazine-3-carboxylate :
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Methyl pyridazine-3-carboxylate (CAS: 34253-02-6) - The unsaturated analog
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Methyl hexahydropyridazine-3-carboxylate (CAS: 503177-84-2) - The racemic form
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tert-butyl (3S)-hexahydropyridazine-3-carboxylate (CAS: 104069-74-1) - The tert-butyl ester variant
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(S)-1,2-Bis(Boc)-hexahydropyridazine-3-carboxylic Acid (CAS: 156699-39-7) - The Boc-protected derivative
Synthetic Applications
As Building Blocks in Medicinal Chemistry
(S)-methyl hexahydropyridazine-3-carboxylate serves as an important intermediate in the synthesis of complex molecules with pharmaceutical potential . The hexahydropyridazine scaffold is found in various bioactive compounds, making this ester a valuable starting material for drug development.
The defined stereochemistry at the C-3 position is particularly important for developing compounds with specific three-dimensional interactions with biological targets such as enzymes and receptors.
Late-Stage Functionalization
Recent advances in synthetic methodology have enabled late-stage functionalization of heterocyclic compounds like (S)-methyl hexahydropyridazine-3-carboxylate. These approaches allow for the selective modification of specific positions within the molecule, expanding the diversity of accessible derivatives .
Oxidative C(sp³)–H methylation has been demonstrated as a viable strategy for the late-stage modification of nitrogen-containing heterocycles, potentially applicable to hexahydropyridazine derivatives .
Supplier | Product Specifications | Storage Conditions |
---|---|---|
R. Lavie | Colorless liquid or white solid | 2-8°C |
Ambeed | Research grade | Inert atmosphere, 2-8°C |
Sigma-Aldrich (BLD Pharmatech) | 97% purity | Inert atmosphere, 2-8°C |
BLD Pharma | Research grade | Keep in dark place, inert atmosphere, below -20°C |
Quality Control Parameters
Commercial suppliers typically provide quality control data for (S)-methyl hexahydropyridazine-3-carboxylate to ensure its identity and purity :
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NMR spectroscopy for structural confirmation
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HPLC analysis for purity assessment
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Specific optical rotation for stereochemical verification
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Elemental analysis for composition confirmation
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